molecular formula C13H20N4O2S2 B2516702 ({2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)dimethylamine CAS No. 2034324-41-7

({2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)dimethylamine

Cat. No.: B2516702
CAS No.: 2034324-41-7
M. Wt: 328.45
InChI Key: GUWQWHSNIGEWFL-UHFFFAOYSA-N
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Description

The compound ({2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)dimethylamine is a complex organic molecule featuring a thiophene ring, a pyrazole ring, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)dimethylamine typically involves multiple steps, starting with the formation of the thiophene and pyrazole rings. The thiophene ring can be synthesized through methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The pyrazole ring can be formed through cyclization reactions involving hydrazines and 1,3-diketones .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for the cyclization steps and large-scale sulfonation processes .

Scientific Research Applications

({2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)dimethylamine: has several applications in scientific research:

Mechanism of Action

The mechanism of action of ({2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)dimethylamine involves its interaction with specific molecular targets. The thiophene and pyrazole rings can interact with enzymes or receptors, potentially inhibiting or activating their functions . The sulfamoyl group can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .

Biological Activity

The compound ({2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)dimethylamine is a complex organic molecule featuring a unique combination of functional groups, including a pyrazole ring and a thiophene moiety. This structure suggests potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Synthesis

The molecular formula for this compound is C15H22N4O3SC_{15}H_{22}N_4O_3S, highlighting its diverse functional groups that may contribute to its biological properties. The synthesis typically involves multi-step organic reactions, including the formation of the pyrazole and thiophene rings through specific coupling reactions and amidation processes.

The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various pharmacological effects. For instance, compounds with similar structures have shown inhibition capabilities towards enzymes like cathepsin B and viral proteins, which could be relevant for therapeutic applications .

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For example, a series of 5-nitroindazole derivatives demonstrated moderate antineoplastic activity against various cancer cell lines, suggesting that similar pyrazole derivatives could possess comparable effects . The structure-activity relationship (SAR) analysis has shown that modifications on the pyrazole ring can enhance cytotoxicity against cancer cells.

Antimicrobial Properties

Compounds containing thiophene and pyrazole rings have been investigated for their antimicrobial activities. Some studies reported that certain derivatives exhibited potent antibacterial effects against various strains, including those resistant to conventional antibiotics. This suggests that the compound may also share these properties, warranting further exploration in this area .

Anti-inflammatory Effects

The anti-inflammatory potential of sulfonamide derivatives has been well-documented. Compounds structurally related to this compound have shown promise in inhibiting inflammatory pathways, possibly through modulation of cytokine release or inhibition of inflammatory mediators .

Case Studies and Research Findings

Several studies have focused on related compounds to elucidate their biological activities:

  • Anticancer Studies : A derivative with a similar structure was tested against HT-29 colon cancer cells, showing significant cytotoxic effects at low concentrations (IC50 values below 10 µM) indicating its potential as an anticancer agent .
  • Antimicrobial Activity : A series of thiophene-containing compounds were screened against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) as low as 5 µg/mL for effective derivatives.
  • Anti-inflammatory Action : In vitro assays demonstrated that certain sulfonamide derivatives inhibited the production of nitric oxide in macrophages, highlighting their anti-inflammatory potential .

Properties

IUPAC Name

1-[2-(dimethylsulfamoylamino)ethyl]-3,5-dimethyl-4-thiophen-2-ylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2S2/c1-10-13(12-6-5-9-20-12)11(2)17(15-10)8-7-14-21(18,19)16(3)4/h5-6,9,14H,7-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWQWHSNIGEWFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNS(=O)(=O)N(C)C)C)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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